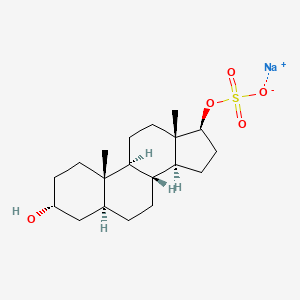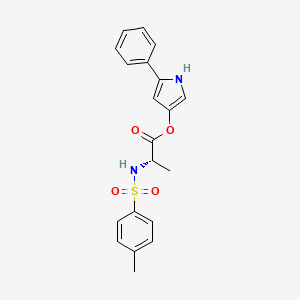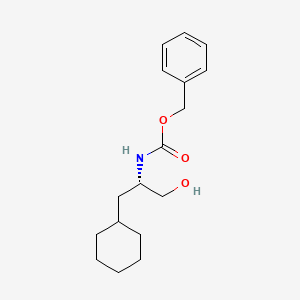![molecular formula C₁₅H₁₅NaO₅S B1141789 Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate CAS No. 847696-37-1](/img/structure/B1141789.png)
Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate
描述
Synthesis Analysis
The synthesis of similar sulfated phenyl compounds has been reported, indicating a complex multi-step process involving starting from sodium acetate, progressing through various intermediates to achieve the final sulfated product (Koltai, Esses-Reiter, & Bánfi, 1982).
Molecular Structure Analysis
The molecular structure of closely related compounds has been analyzed through crystallography and spectroscopic methods. These studies reveal detailed insights into the compound's crystal structure, including coordination to sodium ions and the presence of hydrogen bond networks (Kula, Mazur, & Rzączyńska, 2007).
Chemical Reactions and Properties
Research on phenyl chlorosulfate reactions with aldohexopyranose derivatives has shed light on the potential chemical reactions of sulfated phenyl compounds, demonstrating regioselective substitution and formation of cyclic sulfate rings under varying conditions (Abdel-Malik & Perlin, 1989).
Physical Properties Analysis
Investigations into related sulfated compounds highlight their solubilization behavior in micellar systems and the influence of functional groups on their hydrophilic/hydrophobic character. These studies offer insights into the physical properties that could also be relevant to Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate (Suratkar & Mahapatra, 2000).
Chemical Properties Analysis
Synthesis and evaluation of sodium S-[3-(hydroxyaryl)propyl] thiosulfates and sulfonates provide valuable information on the antioxidant properties and reactivity towards lipoperoxide radicals, suggesting potential chemical properties of Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate (Oleynik et al., 2007).
科学研究应用
Bioremediation
Bisphenol A (BPA), a compound structurally similar to Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate, has been a focus in bioremediation research. BPA is used in various industrial applications and is recognized as an Endocrine Disrupting Chemical (EDC). Research by Chhaya and Gupte (2013) demonstrated the potential of laccase from Fusarium incarnatum UC-14 in the bioremediation of BPA using a reverse micelles system. This research is significant as it showcases the possibility of enzymatic degradation of hydrophobic phenolic environmental pollutants like BPA, which could be analogous to the degradation of Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate (Chhaya & Gupte, 2013).
Chemical Synthesis and Analysis
E. Koltai, K. Esses-Reiter, and D. Bánfi (1982) focused on the synthesis of structurally related compounds, demonstrating methodologies that could potentially be applied to the synthesis of Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate. Their research involved complex chemical reactions and provided valuable insights into the synthesis of similarly structured chemicals (Koltai, Esses-Reiter, & Bánfi, 1982).
Micellar Systems and Surfactant Interactions
The study of micellar systems and surfactant interactions is relevant to understanding the behavior of Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate in various solutions. For instance, research by Suratkar and Mahapatra (2000) investigated the solubilization site of organic perfume molecules in sodium dodecyl sulfate micelles, providing insights into the behavior of phenolic compounds in micellar systems. This research could be extrapolated to understand how Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate interacts in similar environments (Suratkar & Mahapatra, 2000).
Environmental and Pharmaceutical Applications
Research into the transformation and degradation of related compounds in the environment or pharmaceutical contexts can provide valuable insights into the applications of Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate. For example, Fang et al. (2013) investigated the transformation of polychlorinated biphenyls by sodium persulfate at ambient temperature, highlighting methods that could be relevant in understanding the environmental fate or potential pharmaceutical applications of Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate (Fang et al., 2013).
安全和危害
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H317, H319, H335, and H361 . These statements indicate that the compound may cause an allergic skin reaction, cause serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child .
属性
IUPAC Name |
sodium;[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19;/h3-10,16H,1-2H3,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENSPWAUWOIJJS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745986 | |
| Record name | Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl sulfate | |
CAS RN |
847696-37-1 | |
| Record name | Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 847696-37-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)
![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)



![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)